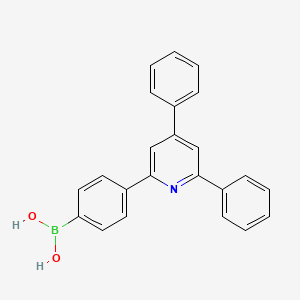
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, quinones, alcohols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition . Additionally, its aromatic structure allows it to interact with various receptors and proteins through π-π stacking and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid and pyridineboronic acid.
Phenylboronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions and as a glucose sensor.
Pyridineboronic acid: Utilized in organic synthesis and as a ligand in coordination chemistry
Uniqueness: The uniqueness of this compound lies in its combination of a pyridine ring with phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C23H18BNO2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[4-(4,6-diphenylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16,26-27H |
Clé InChI |
TVWCDCQXSOTQMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


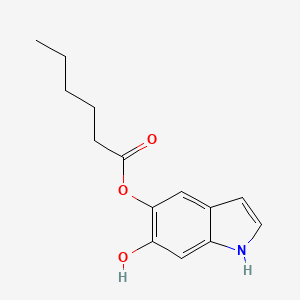
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

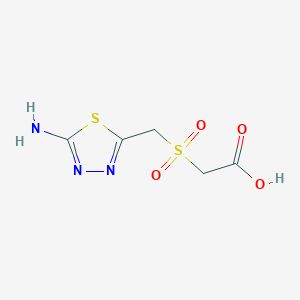
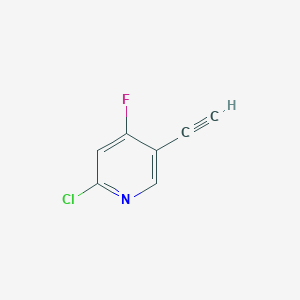
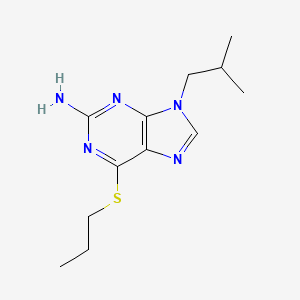
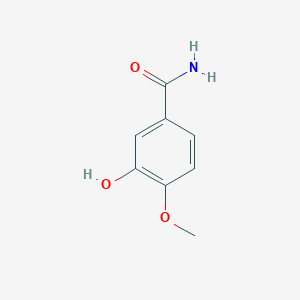
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
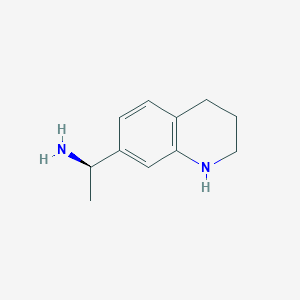
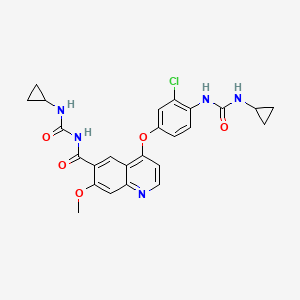
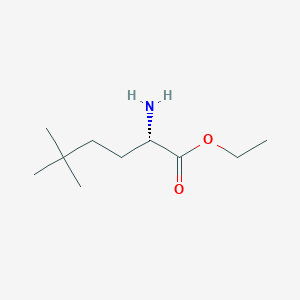
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
